2-Chloro-4-ethynylpyridine
Description
Overview of Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. globalresearchonline.net This nitrogen atom imparts distinct properties to the pyridine ring, making it a cornerstone in organic synthesis. globalresearchonline.net Pyridine and its derivatives are not only prevalent in nature but also play a crucial role in the development of pharmaceuticals, agrochemicals, and materials. globalresearchonline.netbohrium.com
The synthesis of pyridine derivatives is a major focus in organic chemistry due to their wide-ranging applications. bohrium.com Researchers continuously develop novel and efficient methods, including multicomponent reactions, to construct these valuable scaffolds. bohrium.com The versatility of the pyridine ring allows for a multitude of chemical transformations, enabling the creation of diverse and complex molecular architectures. jchemrev.com
Significance of Halogenated and Alkynyl Pyridines in Advanced Chemistry
The introduction of halogen atoms and alkynyl groups onto the pyridine ring significantly enhances its synthetic utility, opening doors to advanced chemical applications.
Halogenated Pyridines:
Halogenated pyridines are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. chemrxiv.orgnih.govnsf.gov The carbon-halogen bond serves as a reactive handle for various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of complex molecular frameworks. chemrxiv.org These compounds are instrumental in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity. chemrxiv.orgnih.govnsf.gov The presence of a halogen can also directly contribute to the bioactivity of a molecule. chemrxiv.orgnih.gov
Alkynyl Pyridines:
Alkynyl pyridines are another class of highly valuable synthetic intermediates. The alkyne moiety is a versatile functional group that can participate in a wide range of chemical transformations, including cycloaddition reactions, cross-coupling reactions, and nucleophilic additions. alfa-chemistry.com These reactions are fundamental to the synthesis of novel materials with interesting photophysical properties, as well as biologically active compounds. alfa-chemistry.comresearchgate.net For instance, the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds and is frequently employed in the synthesis of complex organic molecules. angenechemical.com
Scope and Research Focus on 2-Chloro-4-ethynylpyridine as a Key Intermediate
This compound stands out as a particularly valuable intermediate due to its dual functionality. angenechemical.com The chlorine atom at the 2-position and the ethynyl (B1212043) group at the 4-position provide two distinct reactive sites that can be selectively manipulated. angenechemical.com This "orthogonality" allows for a stepwise and controlled construction of complex molecules.
The primary synthetic route to this compound often involves the Sonogashira coupling of 2-chloro-4-iodopyridine (B15674) with a protected alkyne, followed by deprotection. vulcanchem.com The resulting compound can then undergo a variety of subsequent reactions. The chlorine atom can be displaced by nucleophiles or participate in cross-coupling reactions, while the terminal alkyne is available for reactions such as "click chemistry" (e.g., Huisgen cycloaddition), further coupling reactions, or hydrohalogenation. angenechemical.comvulcanchem.comacs.org
This versatility makes this compound a key intermediate in the synthesis of a diverse range of target molecules, including pharmaceutical ingredients and advanced materials. angenechemical.comechemi.com Its strategic use allows chemists to efficiently construct complex molecular architectures with a high degree of control. angenechemical.com
Physicochemical Properties of this compound and a Key Precursor
| Property | This compound | 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine |
| Molecular Formula | C₇H₄ClN echemi.combldpharm.comsigmaaldrich.comthermofisher.comthermofisher.com | C₁₀H₁₂ClNSi |
| Molecular Weight | 137.57 g/mol bldpharm.comthermofisher.com | 210.73 g/mol vulcanchem.com |
| CAS Number | 945717-09-9 angenechemical.comechemi.combldpharm.comsigmaaldrich.comthermofisher.com | 499193-57-6 vulcanchem.com |
| Appearance | Solid sigmaaldrich.com | Off-white to pale yellow solid vulcanchem.com |
| Solubility | Soluble in various organic solvents. | Soluble in THF, DCM, ether. vulcanchem.com |
This table is based on available data and may not be exhaustive.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWWBKXDRBGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634081 | |
| Record name | 2-Chloro-4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945717-09-9 | |
| Record name | 2-Chloro-4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4-ETHYNYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for 2 Chloro 4 Ethynylpyridine and Its Derivatives
Direct Functionalization Approaches
Direct functionalization methods introduce the ethynyl (B1212043) group directly onto a pre-existing chloro-substituted pyridine (B92270) ring. These strategies are often favored for their efficiency and atom economy.
Sonogashira Cross-Coupling Strategies for Ethynylpyridine Formation
The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. wikipedia.org This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is a primary method for synthesizing 2-chloro-4-ethynylpyridine and its derivatives. wikipedia.orgnih.gov
A common approach involves the coupling of a protected alkyne, such as trimethylsilylacetylene (B32187), with a dihalogenated pyridine like 2-chloro-4-iodopyridine (B15674). The reaction typically proceeds under mild conditions, utilizing a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) iodide co-catalyst in the presence of a base such as triethylamine. vulcanchem.com The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and can be readily removed in a subsequent step using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the final this compound. vulcanchem.com
The general mechanism for this transformation involves a catalytic cycle with both palladium and copper. The palladium cycle includes oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide intermediate and reductive elimination to form the C-C bond and regenerate the catalyst. vulcanchem.com The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. wikipedia.org
Below is a table summarizing typical conditions for the Sonogashira coupling to form a precursor to this compound:
| Parameter | Condition | Reference |
| Aryl Halide | 2-chloro-4-iodopyridine | vulcanchem.com |
| Alkyne | Trimethylsilylacetylene | vulcanchem.com |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | vulcanchem.com |
| Copper Co-catalyst | CuI (10 mol%) | vulcanchem.com |
| Base | Triethylamine or Diisopropylamine | vulcanchem.com |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | vulcanchem.com |
| Temperature | Room temperature to 60°C | vulcanchem.com |
The Sonogashira reaction's versatility allows for the synthesis of a wide array of 4-ethynylpyridine (B1298661) derivatives by varying the alkyne coupling partner. researchgate.net
Nucleophilic Aromatic Substitution on Halogenated Pyridine Precursors
Nucleophilic aromatic substitution (SNA_r_) presents another avenue for modifying halogenated pyridines. In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. sci-hub.se The reactivity of halopyridines towards nucleophilic substitution is influenced by the nature of the halogen and the substitution pattern on the pyridine ring. sci-hub.sebath.ac.uk Generally, the order of reactivity for the leaving group is F > Cl > Br > I. sci-hub.se
While not a direct method for introducing an ethynyl group, SNA_r_ is crucial for synthesizing precursors or modifying existing ethynylpyridine derivatives. For instance, a halogen at the 2-position of a pyridine ring can be displaced by various nucleophiles. sci-hub.se Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. sci-hub.se
The selection of solvent can also play a critical role in the efficiency of these substitution reactions. Solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA) are often employed. sci-hub.se
Precursor-Based Synthesis Routes
These methods involve the synthesis of a substituted pyridine ring that is then chemically transformed into the desired this compound.
Synthesis via Reduction of 2-Chloro-4-nitropyridine (B32982) Intermediates
A multi-step synthesis can begin with the nitration of 2-chloropyridine-N-oxide to form 2-chloro-4-nitropyridine-N-oxide. prepchem.comgoogle.com This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. prepchem.comgoogle.com The resulting nitro compound can then be deoxygenated to 2-chloro-4-nitropyridine using a reducing agent like phosphorus trichloride. chemicalbook.com
The crucial step in this sequence is the reduction of the nitro group to an amino group, yielding 2-chloro-4-aminopyridine. This reduction can be carried out using iron powder in acetic acid. google.com From 2-chloro-4-aminopyridine, a Sandmeyer-type reaction could potentially be employed to introduce the ethynyl functionality, although this is a more complex and less direct route compared to cross-coupling strategies.
A typical reduction of a nitropyridine derivative is outlined below:
| Starting Material | Reagents | Product | Reference |
| 2-chloro-4-nitropyridine N-oxide | Iron powder, Acetic acid | 2-chloro-4-aminopyridine | google.com |
Transformations from Related Substituted Pyridine Analogs
The synthesis of this compound can also be achieved by modifying other substituted pyridine analogs. For example, a precursor such as 2-chloro-5-vinylpyridine (B115529) can be synthesized and subsequently transformed. google.com While not leading directly to the 4-ethynyl isomer, this illustrates the principle of building the desired functionality from a different starting point on the pyridine ring.
Another example involves the transformation of pyridine N-oxides. These can be activated towards reactions with various nucleophiles, and subsequent manipulation of the introduced functional groups can lead to the desired product. organic-chemistry.org
Advanced Synthetic Protocols
More advanced and less common methods are continually being developed. For instance, flow chemistry is being explored for the synthesis of related heterocyclic structures like pyrazoles from ethynyl precursors, which could potentially be adapted for the synthesis of this compound derivatives. mdpi.com These methods can offer advantages in terms of safety, scalability, and reaction control.
Continuous-Flow Chemistry Applications for Ethynylated Pyridines
Continuous-flow chemistry, where reagents are pumped through a network of tubes or microreactors, has emerged as a powerful alternative to traditional batch processing for the synthesis of pyridines and other heterocyclic compounds. acs.orgmdpi.com This technology offers substantial advantages, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. contractpharma.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enhancing safety, reaction selectivity, and preventing runaway reactions. mdpi.comcontractpharma.com
The application of flow chemistry is particularly relevant for the synthesis of ethynylated pyridines. For instance, processes involving metal catalysis or hazardous chemistry, which are common in pyridine functionalization, benefit significantly from the contained and controlled environment of a flow system. contractpharma.com Research has demonstrated the successful use of continuous-flow setups for various transformations on the pyridine scaffold. A notable example is the 1,3-dipolar cycloaddition of terminal alkynes, such as 3-ethynylpyridine (B57287), with trimethylsilyldiazomethane (B103560). This reaction, performed in a continuous-flow system, yielded the corresponding pyrazole (B372694) derivative with good efficiency, showcasing the technology's applicability to ethynyl-substituted heterocycles. mdpi.com The conditions for such a reaction highlight the benefits of flow processing over conventional batch methods.
| Parameter | Batch Conditions | Continuous-Flow Conditions |
|---|---|---|
| Substrate | 3-Ethynylpyridine | 3-Ethynylpyridine |
| Temperature | Not specified, typically requires longer heating | 100 °C |
| Residence/Reaction Time | Typically hours | 30 minutes |
| Yield | Variable, often lower for scaled-up reactions | 62% |
| Safety & Scalability | Handling of diazomethane (B1218177) derivatives at scale is hazardous | Small reactor volume minimizes risk, easier to scale out |
Furthermore, flow chemistry enables reactions under high-temperature and high-pressure (HTHP) conditions, which are challenging to implement safely in batch reactors. contractpharma.com This capability can accelerate reaction rates and unlock novel reaction pathways for creating diverse pyridine derivatives. d-nb.info The use of packed-bed reactors with heterogeneous catalysts in a flow setup also simplifies product purification by eliminating the need for catalyst filtration, a significant advantage for industrial-scale production. contractpharma.com
Stereoselective Synthesis Considerations in Pyridine Functionalization
Achieving stereoselectivity in the functionalization of the pyridine ring is a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but controlling the regio- and stereochemical outcome of such additions requires sophisticated strategies. beilstein-journals.org One of the most effective approaches involves the activation of the pyridine ring by forming an N-substituted pyridinium (B92312) salt. This enhances the electrophilicity of the ring and allows for highly controlled functionalization. mdpi.com
The choice of the N-substituent on the pyridinium salt can act as a chiral auxiliary, directing the nucleophilic attack to a specific position (typically C2, C4, or C6) and controlling the stereochemistry of the newly formed chiral center. Smith and coworkers demonstrated a highly effective method for the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles derived from amino acid esters. mdpi.com This protocol achieves complete regiochemical and stereochemical control, yielding dihydropyridine (B1217469) products that can be further elaborated. For a substrate like this compound, such a strategy would involve initial N-alkylation to form a chiral pyridinium salt, followed by diastereoselective addition of a nucleophile.
| Pyridine Derivative | Activating Group/Method | Nucleophile | Selectivity Outcome |
|---|---|---|---|
| N-Alkylpyridinium Salt (from 3-formylpyridine and L-tert-leucine tert-butyl ester) | Chemoselective methylation | Propynyl magnesium bromide | Complete C2 regioselectivity (>20:1 rr), complete stereoselectivity (>20:1 dr) |
| N-Alkylpyridinium Salt | Activation with TIPSOTf | Aryl/Alkenyl Grignard reagents | Complete C4 regioselectivity (>20:1 C4/C2), complete diastereoselectivity (>20:1 dr) |
| Pyridinium Salt | (R)-BTM C3 Isothiourea catalyst | C(1)-Ammonium enolate | Regio- and stereoselective formation of enantioenriched 1,4-Dihydropyridines |
Another key strategy is the use of transition-metal catalysis. Palladium-catalyzed reactions, such as the reductive Heck cyclization, have been employed for the regioselective and stereoselective synthesis of complex pyridine-fused heterocycles. researchgate.net Similarly, Pd/Cu-catalyzed methods can achieve the stereodivergent synthesis of C2-alkenylated pyridines from pyridinium salts and internal alkynes, where the E/Z configuration of the product can be switched by modifying the N-substituent of the pyridinium salt. beilstein-journals.org These advanced methods provide a powerful toolkit for the precise, three-dimensional construction of complex molecules based on the this compound scaffold.
Advanced Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Ethynylpyridine
Reactivity of the Ethynyl (B1212043) Moiety
The ethynyl group of 2-chloro-4-ethynylpyridine is a key functional group that participates in a variety of addition and coupling reactions.
Hydrohalogenation Reactions and Electrophilicity Enhancement through Pyridinium (B92312) Salt Formation
The ethynyl group of ethynylpyridines can undergo hydrohalogenation. The reaction of 2-ethynylpyridine (B158538) with hydrochloric acid leads to the formation of a pyridinium salt. This salt formation significantly increases the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the chloride ion to produce 2-(2-chloroethenyl)pyridine in high yields. nih.govacs.orgnih.govst-andrews.ac.uk This method is also applicable for hydrobromination and hydroiodination using hydrobromic and hydroiodic acids, respectively. nih.govacs.orgnih.gov However, the reaction with acetic acid does not proceed due to its lower acidity and the inability to form a stable pyridinium salt. nih.govacs.orgnih.gov
The position of the ethynyl group on the pyridine (B92270) ring influences the reactivity. While 4-ethynylpyridine (B1298661) undergoes hydrochlorination, the reaction is less efficient compared to the 2-substituted isomer. acs.org In contrast, 3-ethynylpyridine (B57287) is unreactive under the same conditions. acs.org This highlights the importance of the proximity of the basic nitrogen atom to the ethynyl group for this transformation. The nitrogen atom not only activates the ethynyl group through an electron-withdrawing resonance effect but also facilitates the reaction by forming the pyridinium salt, which brings the halide anion into close proximity with the alkyne. nih.govacs.org
| Reactant | Acid | Product | Yield | Reference |
| 2-Ethynylpyridine | HCl | 2-(2-Chloroethenyl)pyridine | High | nih.govacs.org |
| 2-Ethynylpyridine | HBr | 2-(2-Bromoethenyl)pyridine | High | nih.govacs.org |
| 2-Ethynylpyridine | HI | 2-(2-Iodoethenyl)pyridine | High | nih.govacs.org |
| 4-Ethynylpyridine | HCl | 4-(2-Chloroethenyl)pyridine | Low | acs.org |
| 3-Ethynylpyridine | HCl | No Reaction | - | acs.org |
Alkyne C–C Bond Coupling and C–H Bond Activation with Transition Metal Clusters
The ethynyl group of 2-ethynylpyridine exhibits reactivity with transition metal clusters, leading to C–C bond coupling and C–H bond activation. The reaction of 2-ethynylpyridine with the triosmium cluster [H₂Os₃(CO)₁₀] results in several products formed through either the direct addition of an Os-H bond across the C≡C triple bond or the activation of the acetylenic C-H bond. nih.govresearchgate.netresearchgate.net
In contrast, the reaction with the triruthenium cluster [Ru₃(CO)₁₂] primarily proceeds via C–C bond coupling of the alkyne. This leads to the formation of triruthenium clusters containing diene or triene ligands derived from the coupling of two or three 2-ethynylpyridine molecules, respectively. nih.govresearchgate.netresearchgate.net These reactions demonstrate the ability of the ethynylpyridine ligand to facilitate alkyne insertion at ruthenium centers. nih.govresearchgate.net
| Metal Cluster | Reactant | Key Transformation | Product Type | Reference |
| [H₂Os₃(CO)₁₀] | 2-Ethynylpyridine | Os-H addition, C-H activation | Metalated alkenyl and other clusters | nih.govresearchgate.netresearchgate.net |
| [Ru₃(CO)₁₂] | 2-Ethynylpyridine | C-C bond coupling | Metalated diene and triene clusters | nih.govresearchgate.netresearchgate.net |
1,3-Dipolar Cycloaddition Reactions, including Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group of this compound is a versatile handle for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which selectively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov
The CuAAC reaction is known for its high yields, broad substrate scope, and tolerance of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org 2-Ethynylpyridine itself can act as a promoter in Cu(I)Cl-catalyzed azide-alkyne cycloadditions in water, significantly enhancing the reaction rate. organic-chemistry.org This suggests that the pyridine nitrogen plays a beneficial role in the catalytic cycle. The reaction is efficient for a variety of azides and alkynes, including those that are electron-rich, electron-poor, and sterically hindered. organic-chemistry.org Mechanistic studies suggest the formation of a copper acetylide complex as a key intermediate. organic-chemistry.org
In some systems, the regioselectivity of the cycloaddition can be controlled. For instance, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can lead to the formation of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org
Reactivity of the Chloro Substituent on the Pyridine Ring
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack and participates in various cross-coupling reactions.
Nucleophilic Displacement Reactions and Factors Governing Reaction Rates
The chlorine atom on the 2-chloropyridine (B119429) moiety can be displaced by nucleophiles. The rate of these nucleophilic aromatic substitution (SNAr) reactions is influenced by several factors. The position of the leaving group is crucial; 2-chloropyridines are generally more reactive towards nucleophilic substitution than their 3-chloro counterparts. vaia.com This enhanced reactivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. vaia.com
Quaternization of the pyridine nitrogen, for example by forming a 2-chloro-1-methylpyridinium (B1202621) salt, significantly increases the reactivity towards nucleophiles. researchgate.net The rate of substitution is also affected by the nature of the substituent on the pyridine ring. Electron-withdrawing groups generally increase the reaction rate. epfl.chresearchgate.net The solvent can also play a significant role in the reaction mechanism and rate, influencing whether the addition of the nucleophile or the departure of the leaving group is the rate-limiting step. researchgate.net
Cross-Coupling Chemistry for Diversified Pyridine Ring Functionalization
The chloro substituent in this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups onto the pyridine ring. eie.grsioc-journal.cn These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions involving 2-chloropyridines include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives, catalyzed by palladium complexes, to form biaryl compounds. vulcanchem.comambeed.com
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce new alkyne functionalities. vulcanchem.comambeed.com
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds. vulcanchem.com
These reactions typically employ a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and selectivity.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl | vulcanchem.com |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Arylalkyne | vulcanchem.com |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Base | Arylamine | vulcanchem.com |
Chemo- and Regioselectivity in Derivatization
The derivatization of the this compound scaffold is a nuanced process, governed by the principles of chemo- and regioselectivity. The presence of multiple reactive sites—the chloro-leaving group at C2, the ethynyl group at C4, and the pyridine ring itself—necessitates precise control over reaction conditions to achieve desired synthetic outcomes. The interplay of electronic and steric factors, as well as the strategic application of metal catalysts, are paramount in directing these transformations.
Control of Reaction Pathways based on Substituent Effects
The inherent electronic properties of the pyridine ring, coupled with the influence of its substituents, play a critical role in determining the course of a chemical reaction. The pyridine nitrogen atom exerts an electron-withdrawing inductive effect (-I), rendering the aromatic ring electron-deficient and predisposing the C2 and C4 positions to nucleophilic attack. nih.gov The reactivity can be further modulated by introducing additional substituents, which can either enhance or diminish the electrophilicity of the ring system and its appended functional groups.
Electron-withdrawing groups on the pyridine ring, for example, decrease the electron density of the ethynyl group, thereby enhancing its electrophilicity. acs.orgnih.gov Conversely, electron-donating groups increase the basicity of the ring nitrogen. acs.orgnih.gov This can stabilize the corresponding pyridinium cation, which in turn can suppress reactions by not diminishing the electron density of the ethynyl group sufficiently. acs.orgnih.gov The formation of pyridinium salts is a crucial step in some reactions, as it significantly enhances the electrophilicity of the ethynyl group and brings the counteranion into close proximity, facilitating nucleophilic addition. nih.gov
Furthermore, converting the pyridine nitrogen to an N-oxide or a quaternary salt dramatically increases the reactivity of the 2- and 4-positions toward nucleophilic attack. google.com This activation strategy allows for reactions to proceed that might otherwise be sluggish or require harsh conditions.
Steric hindrance is another powerful tool for controlling regioselectivity. A notable example is the "trialkylsilyl trick," where a bulky trialkylsilyl group is introduced at a position adjacent to a potential reaction site. In 2,4-dihalopyridines, nucleophilic substitution typically occurs at the 4-position. However, introducing a bulky trimethylsilyl (B98337) group at the 5-position completely reverses this selectivity, forcing the substitution to occur exclusively at the 2-position, which is more remote from the bulky silyl (B83357) group. researchgate.net This directing group can later be removed, providing access to substitution patterns that are not achievable through direct methods. researchgate.net
The influence of various substituents on the reactivity of the pyridine ring is summarized in the table below.
| Substituent Type | Position | Effect on Reactivity | Mechanism of Control | Reference |
| Electron-Donating Group (e.g., -OCH3, -CH3) | 4-position | Decreases reactivity of ethynyl group | Increases basicity of ring nitrogen, stabilizing the pyridinium cation. acs.orgnih.gov | acs.orgnih.govnih.gov |
| Electron-Withdrawing Group (e.g., -NO2, -CF3) | Pyridine Ring | Increases electrophilicity of the ethynyl group and the ring | Decreases electron density on the ring system. acs.orgnih.govnih.gov | acs.orgnih.govnih.gov |
| N-Oxide/Quaternary Salt Formation | Pyridine Nitrogen | Enhances reactivity at C2 and C4 positions | Increases the electrophilicity of the ring for nucleophilic attack. google.com | google.com |
| Bulky Group (e.g., -Si(CH3)3) | 5-position | Reverses regioselectivity of nucleophilic attack from C4 to C2 | Steric hindrance directs the nucleophile to the less hindered position. researchgate.net | researchgate.net |
Impact of Metal Catalysis on Selectivity in Pyridine Derivatization
Metal catalysis provides an indispensable toolkit for achieving high levels of chemo- and regioselectivity in the derivatization of this compound and related structures. Transition metal catalysts, particularly those based on palladium, copper, rhodium, and nickel, enable a wide array of cross-coupling reactions that would otherwise be difficult or impossible to achieve. uni-muenchen.dethieme-connect.de These catalysts operate through specific mechanistic cycles, such as oxidative addition, transmetallation, and reductive elimination, allowing for precise bond formation. uni-rostock.de
The Sonogashira coupling is a cornerstone reaction for functionalizing the ethynyl group of this compound. This reaction typically employs a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). uni-rostock.devulcanchem.com The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is involved in the transmetallation with the terminal alkyne. vulcanchem.com The choice of ligands on the palladium center is crucial as they influence the catalyst's activity and can prevent side reactions like homo-coupling. uni-muenchen.de Phosphine ligands are common, but their sensitivity often requires air-free conditions. researchgate.net
Metal catalysts are also pivotal in controlling regioselectivity during functionalization of the pyridine ring itself. For instance, in 2,4-dichloropyridines, ligand control can dictate the site of cross-coupling reactions. Specific ligand systems can direct reactions selectively to the C4 position using organoboron, -zinc, or -magnesium reagents. researchgate.net Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be performed with high regioselectivity. Under certain conditions, amination of 2,4-dichloropyridine (B17371) occurs preferentially at the C2 position. researchgate.net
The selection of the metal, its ligand sphere, and the reaction conditions can finely tune the outcome of the derivatization, as highlighted in the following table.
| Reaction Type | Catalyst System | Target Site | Selectivity Control | Reference |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | C4-ethynyl group | Catalytic cycle directs coupling between the alkyne and an aryl/vinyl halide. | vulcanchem.com |
| C4 Cross-Coupling | Pd-based catalyst with specific ligands | C4-position | Ligand environment on the metal center directs coupling to the C4 position. | researchgate.net |
| Buchwald-Hartwig Amination | Pd-based catalyst | C2-position | Specific catalyst/ligand combination favors nucleophilic substitution at C2 over C4. | researchgate.net |
| Hydroamination | Rh/DPEphos | Vinyl group | Catalyst/ligand system favors anti-Markovnikov addition. | acs.org |
These examples underscore the power of metal catalysis to override inherent reactivity patterns and provide access to a diverse range of selectively functionalized pyridine derivatives.
Applications of 2 Chloro 4 Ethynylpyridine in Medicinal Chemistry Research
Role as a Key Synthetic Intermediate in Bioactive Compound Development
2-Chloro-4-ethynylpyridine serves as a crucial pharmaceutical intermediate, providing the core pyridine (B92270) scaffold and a reactive ethynyl (B1212043) linker for constructing more elaborate molecules. echemi.com The chlorine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions, while the ethynyl group at the 4-position is amenable to various coupling reactions, most notably the Sonogashira cross-coupling reaction. vulcanchem.com
The synthesis of this compound itself is often achieved through the deprotection of a silyl-protected precursor, such as 2-chloro-4-((trimethylsilyl)ethynyl)pyridine. echemi.comvulcanchem.com This precursor is typically prepared via a Sonogashira coupling between 2-chloro-4-iodopyridine (B15674) and trimethylsilylacetylene (B32187). vulcanchem.com The trimethylsilyl (B98337) (TMS) group serves to protect the reactive alkyne during synthesis and can be removed under mild conditions to yield the terminal alkyne, this compound, ready for subsequent functionalization. echemi.comvulcanchem.com This strategic use as an intermediate is fundamental to its application in creating novel compounds with therapeutic potential.
Design and Synthesis of Pharmacologically Relevant Derivatives
The unique structure of this compound makes it an ideal scaffold for the design and synthesis of a wide range of pharmacologically relevant derivatives. Medicinal chemists utilize its reactive sites to build molecules with specific three-dimensional shapes and electronic properties designed to interact with biological targets like enzymes and receptors.
A primary application of this compound is in the synthesis of Negative Allosteric Modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). acs.orgresearchgate.net mGluR5 is a receptor in the central nervous system that plays a key role in modulating glutamatergic neurotransmission, which is implicated in synaptic plasticity and various neurological processes. acs.org NAMs are substances that bind to a site on the receptor (an allosteric site) different from the binding site of the endogenous ligand (glutamate). monash.edu This binding reduces the receptor's response to glutamate, offering a more nuanced way to modulate receptor activity compared to direct antagonists. acs.orgmonash.edu The development of potent and selective mGluR5 NAMs is a significant area of research for treating a variety of neurological and psychiatric conditions. researchgate.netresearchgate.net
Perhaps the most prominent derivative synthesized from this compound is Basimglurant, also known as RO4917523. guidetopharmacology.orgresearchgate.net Basimglurant is a potent, selective, and orally bioavailable mGluR5 negative allosteric modulator that emerged from extensive medicinal chemistry optimization programs. acs.orgresearchgate.net In the synthesis of Basimglurant, this compound provides the foundational chloro-pyridine-ethynyl structure, which is then coupled with an imidazole (B134444) fragment to create the final compound. acs.org
Basimglurant is characterized by its high affinity for the mGluR5 receptor and its ability to penetrate the central nervous system. researchgate.net Another important analog is CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine), which is structurally similar to Basimglurant but was optimized to have a longer half-life in rodents, making it a valuable tool for preclinical research. acs.orgguidetopharmacology.orgnih.gov
Table 1: Properties of the this compound Derivative, Basimglurant
| Property | Description | Source(s) |
|---|---|---|
| IUPAC Name | 2-chloro-4-[[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | cymitquimica.com |
| Synonyms | RO4917523, RG7090 | guidetopharmacology.orgresearchgate.netcymitquimica.com |
| Compound Class | Synthetic Organic; Negative Allosteric Modulator (NAM) | guidetopharmacology.org |
| Molecular Target | Metabotropic glutamate receptor 5 (mGluR5) | guidetopharmacology.org |
| Mechanism of Action | Binds to an allosteric site on the mGluR5 receptor, reducing the receptor's activity in response to glutamate. | monash.edu |
| Key Features | Potent, selective, orally bioavailable, good brain penetration, and a long half-life supportive of once-daily administration in humans. | researchgate.netresearchgate.net |
The modulation of the mGluR5 receptor by NAMs like Basimglurant holds significant therapeutic promise for a range of psychiatric and neurological disorders characterized by dysregulated glutamate signaling. acs.orgnih.gov Preclinical studies have demonstrated that mGluR5 NAMs can produce antidepressant and anxiolytic-like effects. researchgate.netresearchgate.net
Research has explored the potential of these compounds in conditions including:
Major Depressive Disorder (MDD): Glutamatergic system dysfunction is increasingly recognized as a factor in MDD. researchgate.net mGluR5 inhibitors have shown antidepressant-like properties in preclinical models, suggesting a novel mechanism of action compared to traditional monoamine-based therapies. researchgate.net
Anxiety Disorders: mGluR5 NAMs have demonstrated efficacy in a broad range of animal models of anxiety, in some cases showing potency greater than that of standard drugs like diazepam. acs.orgresearchgate.net
Fragile X Syndrome (FXS): FXS, a genetic condition causing intellectual disability, is associated with exaggerated mGluR5 signaling. acs.orgresearchgate.net NAMs are being investigated to normalize this pathway, and Basimglurant has been studied in clinical trials for this indication. researchgate.net
Other Disorders: The therapeutic potential of mGluR5 NAMs extends to other conditions, including obsessive-compulsive disorders, substance-related and addictive disorders, and levodopa-induced dyskinesia in Parkinson's disease. acs.orgresearchgate.netoup.com Research has also suggested mGluR5 as a promising target for the treatment of amyotrophic lateral sclerosis (ALS). nih.gov
Table 2: Investigated Therapeutic Areas for mGluR5 NAMs Derived from this compound
| Disorder Type | Specific Indication | Rationale for Investigation | Source(s) |
|---|---|---|---|
| Psychiatric | Major Depressive Disorder (MDD) | Modulation of dysregulated glutamatergic pathways. | researchgate.netnih.gov |
| Psychiatric | Anxiety Disorders | Potent anxiolytic-like effects observed in preclinical models. | acs.orgresearchgate.net |
| Neurodevelopmental | Fragile X Syndrome (FXS) | Normalization of exaggerated mGluR5 signaling. | acs.orgresearchgate.net |
| Neurological | Parkinson's Disease (LID) | Potential to treat levodopa-induced dyskinesia. | researchgate.net |
| Neurological | Amyotrophic Lateral Sclerosis (ALS) | mGluR5 is considered a promising therapeutic target for ALS. | nih.gov |
| Psychiatric | Addiction / Substance Abuse | Reduction in drug self-administration in preclinical models. | oup.com |
The pyridine ring, a core component of this compound, is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. mdpi.comsmolecule.comnih.gov While research on this compound itself for these specific applications is not extensively documented, its structural motifs are of significant interest.
Derivatives of pyridine are known to exhibit anti-inflammatory and anticancer properties. smolecule.comsmolecule.com For instance, certain pyridine derivatives have been investigated as kinase inhibitors, which can disrupt signaling pathways that are overactive in cancer cells. Similarly, various polyazaheterocyclic compounds containing pyridine rings have been evaluated as potential anti-inflammatory agents, some of which may act by inhibiting the production of inflammatory mediators like tumor necrosis factor-alpha. nih.gov The synthesis of pyrazole-containing compounds, which can be derived from alkynes like this compound, has also been explored for developing agents with anti-inflammatory and anticancer activities. mdpi.com
The structural features of this compound are also relevant to the search for new antimicrobial and antiviral agents. mdpi.com Pyridine and its derivatives are a well-established class of N-heterocycles that have been extensively studied for potential therapeutic properties, including antiviral and antimycobacterial activity. mdpi.comrjptonline.org
For example, various 2-chloro-pyridine derivatives have been synthesized and evaluated as potential telomerase inhibitors with some effect against cancer cells. rjptonline.org The development of compounds with antiviral activity often involves the incorporation of heterocyclic scaffolds like pyridine and imidazole. mdpi.com Research has shown that compounds containing these rings can inhibit viral replication. mdpi.comsmolecule.com Specifically, 7-aza-indole derivatives, which share the pyridine ring system, have been synthesized from ethynyl-pyridine precursors and have demonstrated broad-spectrum antiviral activity. frontiersin.org Furthermore, some pyridine derivatives have shown activity against strains of Mycobacterium tuberculosis, highlighting the potential for this chemical class in developing new antitubercular drugs. rjptonline.org
Basimglurant (RO4917523) and Analogs as mGluR5 NAMs
Anticancer and Anti-inflammatory Agent Development
Bioisosteric Replacement Strategies in Drug Design
Bioisosterism, the exchange of a functional group within a biologically active molecule for another with similar physical or chemical properties, is a widely used strategy in drug design. numberanalytics.combaranlab.org This approach aims to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. wiley-vch.de
The ethynyl group has emerged as a versatile non-classical bioisostere for halogen atoms, particularly chlorine, bromine, and iodine. nih.govresearchgate.net This is attributed to the remarkably similar molecular electrostatic potentials of halobenzenes and phenylacetylene. nih.gov Both possess a region of positive charge at the tip of the C-X bond (where X is a halogen or ethynyl C-H) and a perpendicular area of negative charge. nih.govacs.org This similarity allows the ethynyl group to mimic halogen bonds, which are crucial non-covalent interactions between a halogen atom in one molecule and a nucleophilic site in another, often a protein backbone. acs.org
A prominent example of this bioisosteric replacement is seen in the development of epidermal growth factor receptor (EGFR) inhibitors. acs.org The drug gefitinib (B1684475) contains a chloro-substituted phenyl ring, and this chlorine atom forms a weak halogen bond with the backbone carbonyl oxygen of a leucine (B10760876) residue in the ATP-binding site of the kinase. acs.org In the related drug erlotinib, this chlorine atom is replaced by an ethynyl group, which successfully mimics the key interaction established by the chlorine atom. acs.org
While the ethynyl group can be a suitable replacement, the success of this substitution is highly context-dependent. In a study involving inhibitors for the p53 cancer mutant Y220C, replacing a strong iodine-mediated halogen bond with an ethynyl group led to a significant 13-fold loss in binding affinity. nih.govnih.gov High-resolution crystal structures revealed that subtle changes in the binding site and ligand binding mode accounted for this difference in affinity. nih.gov This underscores that while the ethynyl group is a potential bioisostere for halogens, its effectiveness must be evaluated on a case-by-case basis. nih.govresearchgate.net
Table 1: Comparison of Bioisosteric Replacements in Marketed Drugs
| Drug Name | Original Functional Group | Bioisosteric Replacement | Target | Therapeutic Implication |
| Gefitinib | Chlorine | - | EGFR Kinase | Forms a halogen bond with Leu788. acs.org |
| Erlotinib | - | Ethynyl Group | EGFR Kinase | Ethynyl group mimics the halogen bond interaction. acs.org |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. georgiasouthern.edu By systematically modifying a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects. georgiasouthern.edu
For pyridine derivatives, SAR studies have been crucial in optimizing their activity as therapeutic agents. For instance, investigations into a series of 2-alkynylpyridine derivatives as mGluR5 antagonists revealed that while low-nanomolar potency could be achieved, high lipophilicity often led to issues with microsomal metabolism. gu.se Similarly, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives led to the identification of potent inhibitors of Nek2, a kinase implicated in cancer. nih.gov
While specific, detailed SAR studies for derivatives of this compound are not extensively published in the available literature, the general principles derived from related structures are highly relevant. The 2-chloro and 4-ethynyl substituents on the pyridine ring offer distinct points for chemical modification.
The 2-Chloro Position: The chlorine atom can be substituted via nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups to probe interactions with the target protein. smolecule.com
The 4-Ethynyl Position: The terminal alkyne is a particularly versatile handle for chemical modification. It can participate in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkenyl halides, or in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition to form triazole rings. smolecule.comacs.org These reactions enable the construction of larger, more complex molecules and the exploration of different vector spaces around the core pyridine scaffold.
SAR studies on related 4-ethynylpyridine (B1298661) structures have shown that this moiety is well-tolerated and can establish important hydrophobic contacts within a protein's binding pocket. researchgate.net For example, in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists, the (2-methyl-1,3-thiazo-4-yl)ethynyl group was identified as a key structural component for high antagonist activity. researchgate.net
Table 2: Potential Modification Sites and Key Reactions for this compound SAR Studies
| Position on Pyridine Ring | Functional Group | Potential Modifications/Reactions | Purpose in SAR Studies |
| 2 | Chloro | Nucleophilic Aromatic Substitution | Introduce diverse chemical groups to probe binding pocket interactions. smolecule.com |
| 4 | Ethynyl | Sonogashira Coupling, "Click" Chemistry (e.g., CuAAC) | Extend the molecule, introduce different ring systems (e.g., triazoles), and explore new interaction vectors. smolecule.comacs.org |
Contributions of 2 Chloro 4 Ethynylpyridine to Agrochemical Research
Precursor Role in Agrochemical Synthesis
2-Chloro-4-ethynylpyridine serves as a fundamental building block in the synthesis of a variety of agrochemical compounds. angenechemical.com The presence of both halogen and alkyne functionalities allows it to participate in a range of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. angenechemical.comgoogle.com
One of the most critical reactions involving this precursor is the Sonogashira coupling. angenechemical.com This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This capability is instrumental in synthesizing complex molecular scaffolds that are central to many modern agrochemicals. google.com The pyridine (B92270) ring itself is a common feature in many biologically active molecules, and the ability to functionalize it further through the ethynyl (B1212043) group is a key aspect of its utility. smolecule.commdpi.com For example, the synthesis of pyrazole (B372694) derivatives, which are recognized scaffolds in agrochemicals, can be achieved using ethynyl precursors like this compound in cycloaddition reactions. mdpi.com
Table 1: Key Synthetic Reactions Involving this compound
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Sonogashira Coupling | A cross-coupling reaction using a palladium catalyst to form a C-C bond between the terminal alkyne and an aryl/vinyl halide. angenechemical.comgoogle.com | Creates more complex substituted pyridine structures. |
| Cycloaddition | The ethynyl group reacts with a 1,3-dipole (like a diazomethane) to form a heterocyclic ring (e.g., pyrazole). mdpi.com | Forms pyrazole-substituted pyridines. |
Detailed research findings indicate that the strategic use of such reactions enables the construction of novel compounds for evaluation in various agrochemical applications. The ability to introduce the ethynylpyridine moiety into larger molecules provides a pathway to new chemical entities with potential pesticidal or growth-regulating properties. google.comgoogle.com
Development of Crop Protection Agents
The development of effective crop protection agents is a cornerstone of modern agriculture. Precursors like this compound are integral to the discovery and synthesis of new active ingredients for fungicides, insecticides, and other protective agents. google.comgoogle.com
Research has demonstrated that pyridine derivatives are a vital component of various pesticides. google.com The synthesis of novel heterocyclic compounds, which may originate from precursors such as this compound, has led to the development of agents for controlling animal pests, including insects. google.com For instance, the core structure can be elaborated into complex molecules that exhibit fungicidal properties. google.com
A significant area of application for ethynyl pyridine compounds is in the development of nitrification inhibitors. google.com These agents are crucial for improving nitrogen fertilizer efficiency by slowing the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, thereby reducing nitrogen loss. A patent has highlighted that ethynyl pyridine compounds can act as effective nitrification inhibitors, demonstrating an important crop protection use that is not directly pesticidal but enhances crop health and productivity. google.com
Table 2: Types of Crop Protection Agents from Pyridine Precursors
| Agent Type | Mode of Action | Precursor Relevance |
|---|---|---|
| Nitrification Inhibitors | Reduce the rate of nitrification of ammonium to nitrate in soil. google.com | Ethynyl pyridine compounds have been identified as effective inhibitors. google.com |
| Fungicides | Inhibit or kill pathogenic fungi. google.com | Chloro-substituted pyridine structures are precursors to certain fungicidal compounds. google.com |
The versatility of this compound allows chemists to design and create a diverse range of molecules for screening as potential crop protection agents, addressing the ongoing need for new and more effective solutions in agriculture.
Research into Plant Growth Regulators from Pyridine Derivatives
The pyridine ring is a key structural motif in a variety of compounds that regulate plant growth. researchgate.netscidoc.orggoogle.com While research in this area often focuses on the final active compounds, the synthesis of these molecules relies on versatile precursors. The study of pyridine derivatives has revealed their potential to act as synthetic plant hormones, influencing various aspects of plant development.
In some cases, the performance of these synthetic regulators has been shown to surpass that of natural phytohormones or established synthetic auxins like 1-naphthylacetic acid (NAA). nih.gov Research into arylthiourea derivatives containing a pyridine ring found that one such compound significantly promoted rice root growth to an extent more than double that of NAA. nih.gov This compound also increased dry matter accumulation and chlorophyll (B73375) content. nih.gov Further mechanistic studies suggest that these pyridine-containing molecules can mimic auxin activity, potentially by interacting with auxin receptors like TIR1 and upregulating auxin-responsive genes, which leads to cell elongation and the development of a larger root system. nih.gov
Table 3: Research Findings on Pyridine Derivatives as Plant Growth Regulators
| Plant Studied | Observed Effect | Comparison |
|---|---|---|
| Spring Barley (Hordeum vulgare L.) | Increased shoot length by 13.73-24.06% compared to control. researchgate.net | Activity was similar to or exceeded that of auxins IAA and NAA. researchgate.net |
| Spring Barley (Hordeum vulgare L.) | Increased content of chlorophyll a (up to 68.33%) and carotenoids (up to 29.81%). researchgate.net | Exhibited cytokinin-like activity. researchgate.net |
| Pea Microgreens (Pisum sativum L.) | Enhanced growth of shoots and roots. scidoc.org | Showed both auxin-like and cytokinin-like effects. scidoc.org |
These findings underscore the importance of the pyridine scaffold in designing novel plant growth regulators. The ability to synthesize a wide array of derivatives from precursors like this compound is crucial for exploring structure-activity relationships and discovering new compounds to enhance agricultural productivity. tandfonline.com
Exploration of 2 Chloro 4 Ethynylpyridine in Catalysis and Materials Science
Coordination Chemistry with Transition Metal Clusters
The dual functionality of ethynyl-substituted pyridines, including 2-Chloro-4-ethynylpyridine, makes them intriguing ligands in coordination chemistry, particularly with transition metal clusters. The pyridyl nitrogen provides a Lewis basic site for coordination, while the ethynyl (B1212043) group's π-system can interact with metal centers, leading to complex and often novel bonding modes.
Research on the closely related 2-ethynylpyridine (B158538) has shown its ability to react with triosmium and triruthenium clusters, resulting in new metal-ligand complexes through processes like C–C bond coupling and acetylenic C–H bond activation. researchgate.net For instance, the reaction of 2-ethynylpyridine with [H₂Os₃(CO)₁₀] yields multiple products, demonstrating the ligand's capacity to stabilize metal clusters and steer their reactivity. researchgate.net The position of the ethynyl group significantly influences both steric and electronic interactions; 4-ethynylpyridine (B1298661), for example, shows weaker coordination to Os₃ clusters due to reduced steric constraints compared to its 2-substituted counterpart.
While direct studies on this compound with such clusters are not extensively documented, the established reactivity of its analogues provides a strong basis for predicting its behavior. The presence of the electron-withdrawing chloro group at the 2-position is expected to modulate the electronic properties of the pyridine (B92270) ring, influencing its coordination strength. Furthermore, the terminal alkyne can be used to tether the pyridine unit to other molecular fragments, including organo-Zintl clusters, which can then act as complex ligands for transition metals. nd.edu
Table 1: Coordination Behavior of Ethynylpyridines with Transition Metal Clusters
| Compound | Metal Cluster | Key Observations | Reference |
|---|---|---|---|
| 2-Ethynylpyridine | Triosmium [H₂Os₃(CO)₁₀] | Forms multiple characterized products, stabilizing the cluster. | |
| 2-Ethynylpyridine | Triruthenium [Ru₃(CO)₁₂] | Undergoes facile C–C bond coupling of the alkyne moiety. | researchgate.net |
Polymerization Reactions and Advanced Material Synthesis
The ethynyl group of this compound is a key functional group for synthesizing advanced polymeric materials. Its reactivity allows for the formation of conjugated polymer backbones, leading to materials with interesting electronic and optical properties.
Formation of Poly(arylacetylene)s and Related Polymers
This compound is a suitable monomer for the synthesis of poly(arylacetylene)s. The polymerization of substituted acetylenes is a well-established method for creating conjugated polymers. acs.orgacs.org Research on the parent compound, 2-ethynylpyridine, demonstrates that it can be polymerized to yield various ionic conjugated polymers. For example, activated polymerization of 2-ethynylpyridine with activating agents like p-(2-bromoethyl) phenol (B47542) can proceed without a traditional initiator or catalyst to produce high-yield polymers. koreascience.kr
Furthermore, in-situ quaternization polymerization of 2-ethynylpyridine using reagents such as iron(III) chloride results in ionic polyacetylene-metal chloride composites. koreascience.kr This process involves the activation of the triple bond following the formation of a pyridinium (B92312) salt, which then undergoes step-wise polymerization. koreascience.kr Given these precedents, this compound is expected to undergo similar polymerization reactions, with the chloro-substituent potentially influencing the polymer's solubility, stability, and electronic properties. The synthesis of poly(1-chloro-2-arylacetylene)s from related monomers suggests that the chloro-substituent can be incorporated directly into the polymer backbone, offering further avenues for material functionalization. acs.orgacs.org
Application in Supramolecular Polymerization
Supramolecular polymerization, which relies on non-covalent interactions to form polymeric chains, is another area where 4-ethynylpyridine derivatives have shown significant promise. wiley-vch.de The directional nature of metal-ligand coordination is frequently exploited to construct linear supramolecular polymers. researchgate.net
For instance, a soluble Pt(II)-acetylide polymer was prepared through the supramolecular polymerization of a Pt(II)-chloro precursor complex featuring a 2,6-Bis(1H-1,2,3-triazol-4-yl)-4-ethynylpyridine ligand. researchgate.net This demonstrates that the 4-ethynylpyridine scaffold is effective in forming such advanced materials. Similarly, 4'-chloro-2,2':6',2''-terpyridine has been used to create metallo-supramolecular assemblies through complexation with iron(II). researchgate.net These systems highlight how the interplay between pyridine units and metal ions can drive the formation of extended, non-covalently linked structures. researchgate.netchemrxiv.org The structure of this compound, combining both a coordinating pyridine and a polymerizable acetylene (B1199291) unit, makes it a promising candidate for designing monomers for novel supramolecular materials. nih.gov
Ligand Design for Heterogeneous and Homogeneous Catalytic Systems
The distinct functionalities of this compound make it a versatile building block for designing specialized ligands for both homogeneous and heterogeneous catalysis. The pyridine nitrogen serves as a robust donor for metal coordination, while the chloro and ethynyl groups provide sites for further chemical modification.
The use of pyridine-containing ligands is widespread in catalysis. otago.ac.nz Substituted pyridines, such as 4-aminopyridine, have been shown to be highly effective ligands in copper-catalyzed polymerization reactions, with their efficacy being linked to basicity and steric factors. mdpi.com The chloro-substituent in this compound offers a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. uwindsor.ca This allows for the covalent attachment of the pyridine ligand to other molecules or solid supports, a key strategy in developing heterogeneous catalysts. Palladium catalysts are often effective for such transformations involving chloropyridines. uwindsor.ca
The ethynyl group provides another point of attachment or modification. For example, "click" chemistry reactions involving terminal alkynes are commonly used to synthesize complex ligand architectures. otago.ac.nz This allows for the integration of the 2-chloro-4-pyridyl moiety into larger, multidentate ligand frameworks designed to stabilize specific transition metal centers and promote desired catalytic activity. acs.orgpublish.csiro.au
Table 2: Potential Catalytic Applications based on Functional Groups of this compound
| Functional Group | Potential Reaction | Catalytic System | Purpose | Reference |
|---|---|---|---|---|
| Pyridine Nitrogen | Metal Coordination | Various Transition Metals (e.g., Cu, Pd, Pt) | Forms the core of the catalytic complex. | otago.ac.nzmdpi.com |
| Chloro Group | Suzuki-Miyaura Coupling | Palladium Catalysts | Covalent attachment to supports or other molecular fragments. | uwindsor.ca |
Theoretical and Computational Investigations on 2 Chloro 4 Ethynylpyridine
Quantum Chemical Studies (e.g., Density Functional Theory)
Density Functional Theory (DFT) has become a central method for investigating the properties of pyridine (B92270) derivatives. ijcrt.org These computational approaches allow for the accurate prediction of molecular geometries, electronic characteristics, and spectroscopic signatures, providing a detailed picture of the molecule's behavior at an atomic level.
Quantum chemical calculations are used to analyze the electronic landscape of 2-chloro-4-ethynylpyridine. The pyridine ring itself is a π-deficient aromatic system. vulcanchem.com The presence of the electron-withdrawing chlorine atom at the C2 position and the ethynyl (B1212043) group at the C4 position significantly influences the electron distribution within the molecule.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a fundamental indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the electronic distribution and predicting sites for electrophilic and nucleophilic attack. ijcrt.org For this compound, the MEP would be expected to show negative potential (red/yellow regions) around the nitrogen atom, indicating its basicity and ability to act as a hydrogen bond acceptor. ijcrt.org Positive potential (blue regions) would likely be concentrated around the hydrogen of the ethynyl group and influenced by the chlorine atom, highlighting areas susceptible to nucleophilic attack.
Table 1: Representative Calculated Electronic Properties of Pyridine Derivatives This table presents typical data obtained from DFT calculations for pyridine-based compounds to illustrate the parameters analyzed for this compound.
| Parameter | Representative Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Relates to chemical reactivity and stability researchgate.net |
| Dipole Moment | ~ 2.1 D | Measures molecular polarity |
Computational studies are pivotal in mapping the reaction pathways involving this compound. DFT calculations can model transition states and intermediates to determine the energetics and feasibility of various reactions.
One example is the hydrohalogenation of ethynylpyridines. acs.orgnih.gov Theoretical studies suggest that the reaction is facilitated by the pyridine nitrogen, which becomes protonated to form a pyridinium (B92312) salt. acs.orgnih.gov This enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack by a halide ion. acs.orgnih.gov While 4-ethynylpyridine (B1298661) has been shown to undergo hydrochlorination, its reactivity is lower compared to the 2-ethynyl isomer, a difference that can be rationalized through computational analysis of electron density and inductive versus resonance effects. nih.gov
Furthermore, the reactivity of ethynylpyridines in the presence of metal clusters has been investigated using DFT. researchgate.net These studies explore reaction pathways such as C–H bond activation and C–C bond coupling, providing insights into how these molecules can be used to form more complex organometallic structures and functionalized ligands. researchgate.net Such computational work is essential for understanding and designing catalytic cycles where pyridine derivatives act as substrates or ligands.
Electronic Structure Analysis and Molecular Electrostatic Potentials
Molecular Modeling in Drug Discovery and Catalysis
The unique structural and electronic features of the this compound scaffold make it a valuable building block in computational design.
In drug discovery, molecular modeling is used to design and optimize lead compounds that can bind to biological targets like enzymes or receptors. 3ds.com The this compound moiety can be incorporated into larger molecules to modulate properties such as binding affinity, selectivity, and metabolic stability. For instance, related 2-chloro-4-substituted pyridine structures have been utilized in the computational optimization of preclinical gp120 entry-antagonists for potential anti-HIV therapies. sci-hub.se The chlorine atom can act as a synthetic handle for further modification via cross-coupling reactions, while the ethynyl group can form key interactions (e.g., hydrogen bonds, π-stacking) within a protein's active site.
In catalysis, molecular modeling guides the design of ligands and complex structures. Pyridine-based ligands are common in coordination chemistry. The principles of self-assembly have been used to create complex molecular cages for catalysis, where pyridine-containing ligands coordinate with metal ions like palladium. chemrxiv.orgchemrxiv.org Modeling can predict the geometry and stability of such cages and how they might encapsulate and activate substrates for reactions like Michael additions. chemrxiv.org The specific electronic and steric profile of this compound makes it a candidate for inclusion in such advanced catalytic systems.
Spectroscopic Characterization through Computational Methods
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. ijcrt.orgresearchgate.net For this compound, theoretical calculations can generate predicted vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral features. ijcrt.org For example, calculated vibrational frequencies can be correlated with experimental FT-IR and Raman bands, aided by analyses like Potential Energy Distribution (PED), to assign specific modes of vibration to different functional groups within the molecule. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental values to provide unambiguous structural confirmation. ijcrt.org TD-DFT calculations can predict electronic transitions, which helps in the interpretation of UV-Vis absorption spectra. researchgate.net
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data This table illustrates the common practice of validating computational results against experimental data for a given compound.
| Spectroscopic Data | Computational Prediction (DFT) | Experimental Finding | Application |
| FT-IR | C≡C stretch: ~2115 cm⁻¹ | C≡C stretch: ~2110 cm⁻¹ | Confirms presence of the ethynyl group |
| FT-IR | C-Cl stretch: ~750 cm⁻¹ | C-Cl stretch: ~745 cm⁻¹ | Confirms presence of the chloro substituent |
| ¹³C NMR | Pyridine C4: ~120 ppm | Pyridine C4: ~122 ppm | Assigns carbon signals in the pyridine ring |
| ¹H NMR | Ethynyl H: ~3.5 ppm | Ethynyl H: ~3.6 ppm | Assigns proton signal of the alkyne |
Emerging Research Avenues and Future Perspectives for 2 Chloro 4 Ethynylpyridine
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to 2-chloro-4-ethynylpyridine and its derivatives is crucial for expanding its applications. Current research focuses on improving existing methods and discovering new catalytic systems to enhance yield, reduce reaction times, and minimize waste.
A primary route for synthesizing the trimethylsilyl-protected version, 2-chloro-4-((trimethylsilyl)ethynyl)pyridine, involves a Sonogashira coupling reaction. This palladium-catalyzed reaction couples 2-chloro-4-iodopyridine (B15674) with trimethylsilylacetylene (B32187) under mild conditions. vulcanchem.com The trimethylsilyl (B98337) (TMS) group serves to protect the alkyne and can be easily removed when needed. vulcanchem.com
Recent advancements have also explored flow chemistry for the synthesis of related pyridine (B92270) derivatives. For instance, a continuous-flow 1,3-dipolar cycloaddition of 2-chloro-4-ethynylbenzonitrile (B6249642) with trimethylsilyldiazomethane (B103560) has been developed to produce pyrazoles, demonstrating the potential of flow techniques for synthesizing complex heterocyclic systems. mdpi.com
Furthermore, hydrohalogenation of ethynylpyridines presents another synthetic avenue. acs.org Efficient hydrochlorination of 2-ethynylpyridines has been achieved without special reagents, where the pyridine nitrogen facilitates the reaction by forming a pyridinium (B92312) salt, enhancing the electrophilicity of the ethynyl (B1212043) group. acs.org This method has been applied to various ethynylpyridines, showcasing its potential for creating diverse haloethenylpyridines. acs.org
Future research in this area will likely focus on the development of more sustainable catalytic systems, such as those using earth-abundant metals, and the application of advanced techniques like continuous flow chemistry to enable safer and more scalable production.
Expanded Applications in Drug Design and Discovery Beyond Current Targets
The pyridine scaffold is a common feature in many pharmaceutical compounds. smolecule.com The unique combination of a chloro group, an ethynyl moiety, and a pyridine ring in this compound makes it a valuable precursor for the synthesis of novel drug candidates with potential biological activities. smolecule.com
One significant area of application is in the development of allosteric modulators for G protein-coupled receptors (GPCRs). For example, this compound has been a key component in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). acs.orgresearchgate.net These modulators, such as CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine), have shown high selectivity and brain penetration, making them promising for the treatment of psychiatric and neurodegenerative diseases. acs.orgresearchgate.net Another mGluR5 NAM, basimglurant, also incorporates a this compound core and has been in clinical development for major depressive disorder and Fragile X syndrome. medkoo.comnih.gov
The ethynyl group provides a rigid linker for connecting different molecular fragments, while the chlorine atom can be displaced by various nucleophiles to introduce further diversity. This versatility allows for the fine-tuning of pharmacological properties.
Future research will likely explore the use of this compound in the design of inhibitors for other enzyme families and receptors. The ability to create diverse libraries of compounds based on this scaffold will be instrumental in identifying new lead compounds for a wide range of therapeutic targets.
Development of Advanced Materials and Catalytic Systems with Tunable Properties
The electronic and structural properties of this compound make it an attractive building block for the creation of advanced materials. The ethynyl group can participate in polymerization reactions or act as a linker in the formation of metal-organic frameworks (MOFs) and other supramolecular structures.
Ethynyl-functionalized molecules are known to be useful in designing materials with specific electronic or optical properties, such as conductivity and luminescence. smolecule.comevitachem.com The incorporation of this compound into polymers or other materials can lead to novel functionalities. For instance, ethynylpyridines have been used to create triarylalkenes and enynes, which are valuable scaffolds for developing new functional materials. acs.org
The pyridine nitrogen can coordinate to metal centers, allowing for the construction of metallacycles and metallacages. acs.org These self-assembled structures have potential applications in catalysis, sensing, and molecular recognition. The ability to modify the pyridine ring and the ethynyl group provides a means to tune the properties of these materials. For example, the synthesis of complexes with π-conjugated ligands like 4-[2-(4-methoxyphenyl)ethynyl]pyridine (B8661080) has been explored for applications in photodynamic therapy. royalsocietypublishing.org
Future work in this area will likely focus on the synthesis of novel polymers and coordination complexes derived from this compound and the investigation of their electronic, optical, and catalytic properties.
Interdisciplinary Research Opportunities in Chemical Biology and Material Engineering
The unique characteristics of this compound open up numerous opportunities for interdisciplinary research, bridging the gap between chemical biology and material engineering.
In chemical biology, the ethynyl group can be used for bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the specific labeling of biomolecules in complex biological systems. The this compound scaffold could be incorporated into probes to study biological processes or to develop targeted drug delivery systems.
In material engineering, the ability to create functional materials with tunable properties from this compound can be combined with biological applications. For example, conductive polymers derived from this compound could be used to create biosensors or scaffolds for tissue engineering. The development of photoactivatable metal complexes containing ethynylpyridine ligands for targeted therapy is another promising area of research. royalsocietypublishing.org
Q & A
Basic Questions
Q. What are the established synthetic methodologies for preparing 2-Chloro-4-ethynylpyridine in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce the ethynyl group. For example, analogous compounds like 4-Ethynylpyridine hydrochloride are synthesized via coupling between halogenated pyridines and terminal alkynes under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst . Reaction parameters (temperature, solvent, and base) must be optimized to avoid side reactions. Chlorination at the 2-position can be achieved via electrophilic substitution or halogen exchange, depending on the precursor.
Q. How can researchers verify the structural integrity and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the ethynyl proton (δ ~2.5–3.5 ppm) and aromatic pyridine signals. The chloro substituent’s electronic effects will shift adjacent proton resonances .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., C₇H₅ClN: calc. 138.0084). Fragmentation patterns help identify the chloro and ethynyl groups .
- Elemental Analysis : Combustion analysis validates the C, H, N, and Cl composition.
- FT-IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-Cl (~550 cm⁻¹) confirm functional groups.
Advanced Questions
Q. What experimental strategies can be employed to mitigate thermal decomposition of this compound during synthesis and storage?
- Low-Temperature Synthesis : Conduct reactions at ≤0°C in anhydrous solvents (e.g., THF or DCM) to suppress degradation.
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture and oxygen, which accelerate decomposition.
- Storage Conditions : Store under argon at –20°C in amber vials. Lyophilization may enhance stability for long-term storage.
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1% w/w to prevent autoxidation of the ethynyl group.
Q. How should researchers resolve discrepancies in reported reactivity data of the chloro substituent in this compound derivatives?
- Methodological Answer : Contradictory reactivity data (e.g., nucleophilic vs. electrophilic behavior) can arise from solvent polarity, temperature, or catalytic systems. To resolve:
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) using HPLC or GC-MS to track intermediate formation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .
- Isotopic Labeling : Use Cl-labeled compounds to trace substitution pathways via radiometric analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
